Cyclobutane
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Overview
Description
Cyclobutane is a cycloalkane.
Gas that condenses to a liquid at 55°F. Insoluble in water. Soluble in alcohol, acetone and ether. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket.
Scientific Research Applications
Bioactive Cyclobutane-Containing Alkaloids
Cyclobutane-containing alkaloids, found in both terrestrial and marine species, exhibit a range of biological activities such as antimicrobial, antibacterial, anticancer, and more. These compounds are interesting in the context of drug discovery, highlighting the potential of cyclobutane alkaloids in medicinal chemistry and pharmaceuticals (Dembitsky, 2007), (Sergeiko et al., 2008).
Cyclobutanes in Drug Candidates
Cyclobutanes are increasingly utilized in medicinal chemistry due to their unique structure, which contributes to favorable drug properties. They have been employed for enhancing metabolic stability, directing pharmacophore groups, and filling hydrophobic pockets in drug candidates (Van der Kolk et al., 2022).
Energy Storage and Propellants
Cyclobutane hydrocarbons demonstrate interesting properties such as energy storage capability and are used in applications like insecticides, highly effective propellants, and energy accumulators (Finkel’shtein et al., 2003).
Natural Occurrence and Biosynthesis
Cyclobutane-containing (CBC) alkaloids, obtained from fungi, fungal endophytes, and plants, display significant biological activities including antitumor, antibacterial, and immunosuppressive properties. Their structures, activities, and fermentation by fungi are of great interest in various scientific fields (Dembitsky, 2014).
Asymmetric Coupling in Chemistry
Cyclobutanes are synthesized from ethylene and enynes using cobalt catalysts. This method is significant for transforming simple precursors into structurally complex cyclobutanes, relevant in natural products and pharmaceuticals (Pagar & RajanBabu, 2018).
Quantum Chemistry Insights
Theoretical work employing quantum chemical calculations has provided insights into the biosynthetic production of cyclobutanes, especially in terpene natural products. This reveals specific insights and general principles of cyclobutane formation (Hong & Tantillo, 2014).
Photocycloaddition Applications
Cyclobutanes derived from dimerization of cinnamic acids are core scaffolds in molecules with biological activities. Flow photochemistry and bis(thiourea) catalysts have been utilized for consistent formation of cyclobutane diastereomers (Telmesani et al., 2015).
properties
CAS RN |
287-23-0 |
---|---|
Product Name |
Cyclobutane |
Molecular Formula |
C4H8 |
Molecular Weight |
56.11 g/mol |
IUPAC Name |
cyclobutane |
InChI |
InChI=1S/C4H8/c1-2-4-3-1/h1-4H2 |
InChI Key |
PMPVIKIVABFJJI-UHFFFAOYSA-N |
SMILES |
C1CCC1 |
Canonical SMILES |
C1CCC1 |
boiling_point |
12.6 °C 13.08 °C @ 741 MM HG |
Color/Form |
Colorless gas |
density |
0.7038 AT 0 °C; 0.7125 @ 5 °C |
flash_point |
BELOW 50 °F Closed Cup |
melting_point |
-90.6 °C -80 °C |
Other CAS RN |
287-23-0 |
physical_description |
Gas that condenses to a liquid at 55°F. Insoluble in water. Soluble in alcohol, acetone and ether. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. |
Pictograms |
Flammable; Compressed Gas |
solubility |
INSOL IN WATER; FREELY SOL IN ALCOHOL, ACETONE Sol in ethanol, ether, and acetone |
vapor_density |
1.93 (AIR= 1) |
vapor_pressure |
1.17e+03 mmHg 1.18X10+3 mm Hg @ 25 °C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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